molecular formula C18H19ClN2O2S B11095505 N'-[(1E)-1-(4-chlorophenyl)ethylidene]-2-[(4-methoxybenzyl)sulfanyl]acetohydrazide

N'-[(1E)-1-(4-chlorophenyl)ethylidene]-2-[(4-methoxybenzyl)sulfanyl]acetohydrazide

Cat. No.: B11095505
M. Wt: 362.9 g/mol
InChI Key: XLIDCMLPCSJECW-DEDYPNTBSA-N
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Description

N’-[(1E)-1-(4-CHLOROPHENYL)ETHYLIDENE]-2-{[(4-METHOXYPHENYL)METHYL]SULFANYL}ACETOHYDRAZIDE is a complex organic compound with the molecular formula C26H24ClN5O2S and a molecular weight of 506.03 g/mol . This compound is characterized by the presence of a chlorophenyl group, a methoxyphenyl group, and a sulfanylacetohydrazide moiety, making it a unique and versatile molecule in various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1E)-1-(4-CHLOROPHENYL)ETHYLIDENE]-2-{[(4-METHOXYPHENYL)METHYL]SULFANYL}ACETOHYDRAZIDE typically involves the condensation of 4-chlorobenzaldehyde with 4-methoxybenzyl mercaptan in the presence of hydrazine hydrate . The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N’-[(1E)-1-(4-CHLOROPHENYL)ETHYLIDENE]-2-{[(4-METHOXYPHENYL)METHYL]SULFANYL}ACETOHYDRAZIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced hydrazide derivatives.

    Substitution: Formation of substituted chlorophenyl derivatives.

Scientific Research Applications

N’-[(1E)-1-(4-CHLOROPHENYL)ETHYLIDENE]-2-{[(4-METHOXYPHENYL)METHYL]SULFANYL}ACETOHYDRAZIDE has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[(1E)-1-(4-CHLOROPHENYL)ETHYLIDENE]-2-{[(4-METHOXYPHENYL)METHYL]SULFANYL}ACETOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(1E)-1-(4-CHLOROPHENYL)ETHYLIDENE]-2-{[(4-METHOXYPHENYL)METHYL]SULFANYL}ACETOHYDRAZIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C18H19ClN2O2S

Molecular Weight

362.9 g/mol

IUPAC Name

N-[(E)-1-(4-chlorophenyl)ethylideneamino]-2-[(4-methoxyphenyl)methylsulfanyl]acetamide

InChI

InChI=1S/C18H19ClN2O2S/c1-13(15-5-7-16(19)8-6-15)20-21-18(22)12-24-11-14-3-9-17(23-2)10-4-14/h3-10H,11-12H2,1-2H3,(H,21,22)/b20-13+

InChI Key

XLIDCMLPCSJECW-DEDYPNTBSA-N

Isomeric SMILES

C/C(=N\NC(=O)CSCC1=CC=C(C=C1)OC)/C2=CC=C(C=C2)Cl

Canonical SMILES

CC(=NNC(=O)CSCC1=CC=C(C=C1)OC)C2=CC=C(C=C2)Cl

Origin of Product

United States

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